ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate
Description
Ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a benzyl group at the 1-position, an ethyl carboxylate moiety at the 4-position, and a carbamoylamino linker at the 5-position connected to a 3,4-dichlorophenyl group. This structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding functionalities, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
ethyl 1-benzyl-5-[(3,4-dichlorophenyl)carbamoylamino]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-2-29-19(27)15-11-23-26(12-13-6-4-3-5-7-13)18(15)25-20(28)24-14-8-9-16(21)17(22)10-14/h3-11H,2,12H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRJTXOZZNNOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate (CAS RN: 305337-30-8) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18Cl2N4O. The structure features a pyrazole core substituted with a benzyl group and a dichlorophenyl carbamoyl moiety, which is crucial for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key targets in the treatment of inflammation.
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant inhibition of COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs such as diclofenac and celecoxib. For instance, compounds structurally related to this compound showed IC50 values ranging from 0.04 to 0.09 μmol against COX-2 .
In Vivo Studies
In vivo models using carrageenan-induced paw edema in rats indicated that this compound effectively reduces inflammation, supporting its potential as an anti-inflammatory agent. Histopathological evaluations revealed minimal adverse effects on gastric tissues, suggesting a favorable safety profile .
Analgesic Activity
The analgesic properties of this compound were assessed using various pain models. The compound demonstrated significant analgesic activity comparable to standard analgesics in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and receptor binding affinity |
| Dichlorophenyl moiety | Increases COX selectivity and anti-inflammatory potency |
| Pyrazole core | Essential for maintaining biological activity |
Research indicates that modifications to these structural features can lead to variations in potency and selectivity against COX enzymes .
Case Study 1: Synthesis and Evaluation
A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives, including this compound. The synthesized compounds were screened for their anti-inflammatory effects using both in vitro and in vivo models. The results showed that the compound exhibited significant inhibition of edema formation in treated rats compared to controls .
Case Study 2: Comparative Analysis with Other Derivatives
Another research effort compared the efficacy of several pyrazole derivatives against COX enzymes. This compound was found to have a superior selectivity index for COX-2 over COX-1 when benchmarked against other derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in tumor growth .
Case Study :
A recent investigation evaluated the compound's efficacy against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property could make it beneficial for treating chronic inflammatory diseases .
Data Table: Anticancer and Anti-inflammatory Activity
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anti-inflammatory | Macrophages | 20 |
Pesticide Development
This compound has been explored for its potential use as a pesticide. Its structural similarities to known agrochemicals suggest it may act effectively against certain pests while being less toxic to non-target organisms.
Field Trials :
In field trials conducted on crops susceptible to aphid infestations, the compound demonstrated a significant reduction in pest populations compared to untreated controls, indicating its potential utility in integrated pest management strategies .
Polymer Synthesis
The compound has been investigated for its role in synthesizing novel polymers with enhanced properties. Its ability to form stable bonds with various substrates can lead to materials with improved mechanical strength and thermal stability.
Research Findings :
A study focused on incorporating this compound into polymer matrices showed promising results in terms of tensile strength and flexibility, making it suitable for applications in packaging and construction materials .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Replacement of the carbamoyl amino group with sulfamoyl () introduces stronger acidity (pKa ~10–11 for sulfonamides vs. ~13–14 for carbamates), affecting solubility and target binding .
- Bulkier substituents, such as thiazolo-pyrimidine (), may reduce metabolic clearance but limit blood-brain barrier penetration .
Preparation Methods
Diazotization and Bromination for 5-Bromo Intermediate
The synthesis often begins with ethyl 5-amino-1H-pyrazole-4-carboxylate, which undergoes diazotization and bromination to install a bromine atom at position 5. This step is critical for subsequent nucleophilic substitution reactions.
Reaction Conditions
-
Reagents : Tert-butyl nitrite, copper(II) bromide
-
Solvent : Acetonitrile
-
Temperature : 60–65°C
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Diazotization | t-BuONO, CuBr2 | 60°C, 2–24 h | 66% |
| Bromination | CuBr2, HCl | RT to 65°C | 81% |
The brominated intermediate, ethyl 5-bromo-1H-pyrazole-4-carboxylate, serves as a versatile precursor for further functionalization.
Benzylation at Position 1
Introduction of the benzyl group at position 1 is achieved via alkylation under basic conditions.
Reaction Conditions
-
Reagents : Benzyl bromide, potassium carbonate
-
Solvent : Dimethylacetamide (DMA)
-
Temperature : 140°C
| Parameter | Value |
|---|---|
| Base | K2CO3 |
| Reaction Time | 16 h |
| Purification | Column chromatography |
This step generates ethyl 5-bromo-1-benzyl-1H-pyrazole-4-carboxylate, preserving the ester group at position 4.
Urea Linkage Formation at Position 5
Amination of 5-Bromo Intermediate
The bromine atom at position 5 is replaced with an amino group via palladium-catalyzed amination or nucleophilic substitution.
Reaction Conditions
-
Reagents : Ammonia or aqueous methylamine
-
Catalyst : Pd(OAc)2, Xantphos
-
Solvent : Toluene or dioxane
-
Yield : 70–85% (estimated from analogous reactions)
| Method | Conditions | Notes |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2, 100°C, 12 h | Requires inert gas |
| Nucleophilic Substitution | NH3, 80°C, 8 h | Lower selectivity |
The product, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, is isolated and purified via recrystallization.
Reaction with 3,4-Dichlorophenyl Isocyanate
The amino group at position 5 reacts with 3,4-dichlorophenyl isocyanate to form the urea linkage.
Reaction Conditions
-
Reagents : 3,4-Dichlorophenyl isocyanate
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to RT
-
Yield : 75–90%
| Parameter | Value |
|---|---|
| Stoichiometry | 1:1 molar ratio |
| Reaction Time | 4–6 h |
| Workup | Extraction, drying (MgSO4) |
This step affords the final product, ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate, with high purity after silica gel chromatography.
Alternative Routes and Optimization
One-Pot Sequential Functionalization
A streamlined approach combines benzylation and urea formation in a single pot, reducing purification steps.
Reaction Conditions
-
Reagents : Benzyl bromide, 3,4-dichlorophenyl isocyanate
-
Base : Cs2CO3
-
Solvent : DMA
-
Yield : 50–60%
| Advantage | Challenge |
|---|---|
| Reduced steps | Competing side reactions |
Hydrolysis and Re-esterification
For cases requiring ester group modification, the ethyl ester is hydrolyzed to the carboxylic acid and re-esterified post-urea formation.
Reaction Conditions
| Step | Yield |
|---|---|
| Hydrolysis | 92% |
| Esterification | 85% |
Critical Analysis of Methodologies
Yield Comparison Across Steps
| Step | Yield Range | Key Factor |
|---|---|---|
| Bromination | 66–81% | CuBr2 purity |
| Benzylation | 43% | Base strength |
| Urea Formation | 75–90% | Isocyanate reactivity |
Solvent and Temperature Impact
-
Benzylation : DMA at 140°C enhances nucleophilicity but risks decomposition.
-
Urea Formation : DCM at 0°C minimizes side reactions.
Q & A
Q. What are the established synthetic routes for ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives to form the pyrazole core, followed by functionalization. For example, introducing the 3,4-dichlorophenyl carbamoyl group may require coupling reagents like EDCI/HOBt under anhydrous conditions. Reaction optimization often involves varying solvents (e.g., DMF or THF), temperatures (reflux vs. room temperature), and catalysts (e.g., triethylamine) to maximize regioselectivity and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm substituent positions and carbamate linkage.
- HPLC-MS : For purity assessment and molecular ion verification.
- IR Spectroscopy : To identify carbonyl (C=O) and urea (N-H) functional groups.
- XRD : If crystalline, single-crystal X-ray diffraction (using SHELX software) resolves absolute configuration .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., antimicrobial or anticancer activity). For example, test inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases, given the structural similarity to bioactive pyrazole derivatives. Use cell viability assays (MTT or resazurin) with appropriate controls and IC calculations .
Advanced Research Questions
Q. What strategies address low solubility or stability during in vitro assays?
- Solubility : Use co-solvents (DMSO ≤1%) or formulate as nanoparticles via solvent evaporation.
- Stability : Conduct forced degradation studies (pH, temperature, light) with HPLC monitoring. Introduce stabilizing groups (e.g., methyl or fluorine) at metabolically labile sites .
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
Contradictions in substituent orientation (e.g., carbamoyl group positioning) can be resolved via XRD. Refinement using SHELXL with high-resolution data (<1.0 Å) clarifies bond angles and torsional strain. Compare experimental data with DFT-optimized structures to validate conformations .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like kinases or GPCRs.
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
- QSAR : Correlate substituent electronegativity (e.g., dichlorophenyl) with activity trends from analogous pyrazoles .
Data Analysis & Optimization
Q. How should researchers analyze conflicting bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, compound concentrations). For instance, discrepancies in IC values may arise from differences in ATP levels in kinase assays.
- Orthogonal Assays : Validate hits using SPR (binding affinity) or CRISPR knockouts (target specificity) .
Q. What steps optimize regioselectivity during carbamoyl group introduction?
- Protecting Groups : Temporarily block reactive sites (e.g., pyrazole NH) with Boc or Fmoc.
- Catalysis : Use Pd-mediated cross-coupling for aryl group attachment.
- Microwave Synthesis : Enhance reaction efficiency and selectivity under controlled heating .
Mechanistic & Structural Studies
Q. How can isotope labeling elucidate the compound’s metabolic pathway?
Synthesize -labeled analogs (e.g., at the carboxylate or benzyl group) and track metabolites via LC-MS/MS. Compare hepatic microsomal incubations (human vs. rodent) to identify species-specific clearance mechanisms .
Q. What advanced techniques characterize supramolecular interactions in solid-state forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
